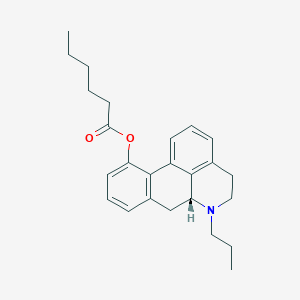

11-Hexanoyloxy-N-n-propylnoraporphine

Beschreibung

11-Hexanoyloxy-N-n-propylnoraporphine is a synthetic aporphine derivative characterized by a hexanoyloxy (C6 acyloxy) substituent at the 11-position and an n-propyl group attached to the nitrogen atom. This compound belongs to a class of dopamine receptor ligands, with demonstrated affinity for the dopamine D1 receptor (D1R). Its structural framework is derived from noraporphine, a naturally occurring alkaloid, modified to enhance receptor binding and pharmacokinetic properties. Key pharmacological data from in vitro studies reveal a Ki value of 10 nM for D1R, indicating high binding potency .

The hexanoyloxy group at the 11-position is critical for optimizing interactions with the receptor’s hydrophobic binding pocket, while the n-propyl substituent on the nitrogen enhances metabolic stability compared to shorter alkyl chains. These modifications position this compound as a promising candidate for neurological research, particularly in disorders involving dopaminergic dysfunction.

Eigenschaften

Molekularformel |

C25H31NO2 |

|---|---|

Molekulargewicht |

377.5 g/mol |

IUPAC-Name |

[(6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl] hexanoate |

InChI |

InChI=1S/C25H31NO2/c1-3-5-6-13-23(27)28-22-12-8-10-19-17-21-24-18(14-16-26(21)15-4-2)9-7-11-20(24)25(19)22/h7-12,21H,3-6,13-17H2,1-2H3/t21-/m1/s1 |

InChI-Schlüssel |

IHDFATFMTYOPPY-OAQYLSRUSA-N |

Isomerische SMILES |

CCCCCC(=O)OC1=CC=CC2=C1C3=CC=CC4=C3[C@@H](C2)N(CC4)CCC |

Kanonische SMILES |

CCCCCC(=O)OC1=CC=CC2=C1C3=CC=CC4=C3C(C2)N(CC4)CCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 11-Hexanoyloxy-N-n-propylnoraporphine involves several steps, starting with the preparation of the noraporphine core structure. The hexanoyloxy group is introduced through esterification reactions, while the N-n-propyl group is added via alkylation reactions . Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

Analyse Chemischer Reaktionen

11-Hexanoyloxy-N-n-propylnoraporphin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen am Molekül verändern, wodurch möglicherweise seine pharmakologischen Eigenschaften verändert werden.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was sich auf ihre Reaktivität und Wechselwirkungen mit biologischen Zielmolekülen auswirkt.

Häufige Reagenzien und Bedingungen für diese Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 11-Hexanoyloxy-N-n-propylnoraporphin beinhaltet seine Bindung an Dopamin-D2- und Serotonin-5-HT1A-Rezeptoren. Durch die Wirkung als dualer Ligand kann es die Aktivität dieser Rezeptoren modulieren und so die Neurotransmission und Signalwege beeinflussen. Zu den beteiligten molekularen Zielmolekülen und Signalwegen gehören die Hemmung der Adenylatcyclase-Aktivität und die Modulation des intrazellulären Kalziumspiegels.

Wirkmechanismus

The mechanism of action of 11-Hexanoyloxy-N-n-propylnoraporphine involves its binding to dopamine D2 and serotonin 5-HT1A receptors. By acting as a dual ligand, it can modulate the activity of these receptors, influencing neurotransmission and signaling pathways. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the modulation of intracellular calcium levels .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Binding Affinities

The primary analogs of 11-hexanoyloxy-N-n-propylnoraporphine involve variations in the acyloxy chain length at the 11-position. Evidence from receptor binding assays highlights the impact of chain length on D1R affinity (Table 1) :

Table 1: D1 Receptor Binding Affinities of 11-Acyloxy-N-n-propylnoraporphine Derivatives

| Compound Name | Acyloxy Chain Length | Ki (nM) | Relative Potency vs. Target Compound |

|---|---|---|---|

| 11-Propionyloxy-N-n-propylnoraporphine | C3 | 18 | 1.8× lower |

| 11-Butyryloxy-N-n-propylnoraporphine | C4 | 12 | 1.2× lower |

| This compound | C6 | 10 | Reference |

| 11-Heptanoyloxy-N-n-propylnoraporphine | C7 | 31 | 3.1× lower |

| 11-Valeryloxynoraporphine | C5 | 23 | 2.3× lower |

Key Findings:

Optimal Chain Length: The hexanoyloxy (C6) derivative exhibits the highest affinity (Ki = 10 nM), suggesting that a six-carbon acyl chain optimally balances hydrophobic interactions and steric compatibility within the D1R binding site.

Diminished Potency with Shorter or Longer Chains :

- Shorter chains (C3–C5) reduce potency, likely due to insufficient hydrophobic anchoring.

- Longer chains (C7) introduce steric hindrance or excessive lipophilicity, destabilizing receptor-ligand interactions.

Comparison with Non-Acylated Derivatives

The parent compound, (S)-(+)-11-hydroxy-N-n-propylnoraporphine (CAS 114033-64-6), lacks the acyloxy group and instead has a hydroxyl substituent at the 11-position. While direct binding data for this compound are unavailable in the provided evidence, structural trends suggest that acylation enhances receptor affinity by:

- Increasing lipid solubility, improving membrane permeability.

- Stabilizing the ligand-receptor complex via hydrophobic interactions.

Non-acylated derivatives (e.g., hydroxyl or methoxy variants) typically show lower D1R potency. For example, 2-methoxyapomorphine has a Ki of 2600 nM, which is 260× weaker than this compound .

Impact of Nitrogen Substituents

The n-propyl group on the nitrogen atom is a common feature among high-potency aporphine derivatives. Comparisons with analogs bearing methyl or bulkier alkyl groups (e.g., benzhydryl in ) indicate that n-propyl provides an ideal balance of steric bulk and metabolic stability, avoiding rapid hepatic clearance while maintaining receptor engagement.

Research Implications and Limitations

- Pharmacological Selectivity: While this compound shows high D1R affinity, its selectivity over other dopamine receptor subtypes (e.g., D2R) remains uncharacterized in the provided evidence.

- In Vitro vs.

- Synthetic Feasibility : The synthesis of acyloxy derivatives requires precise acylation conditions, as described in for related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.